H-DL-Tyr-Gly-DL-Phe-Gly-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Tyr-Gly-Phe-Gly-Gly-OH, also known as Osteogenic Growth Peptide (10-14), is a pentapeptide with the sequence tyrosine-glycine-phenylalanine-glycine-glycine. This compound has garnered significant interest due to its role as a bone anabolic agent and hematopoietic stimulator. It is present in mammalian serum at micromolar concentrations and has been shown to increase bone formation and trabecular bone density .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Gly-Phe-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a resin, followed by sequential addition of protected amino acids. The Boc (tert-butyloxycarbonyl) strategy is commonly used, where each amino acid is protected by a Boc group to prevent unwanted side reactions. The peptide chain is elongated by coupling reactions, usually facilitated by reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the assembly of the peptide chain, the Boc groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of H-Tyr-Gly-Phe-Gly-Gly-OH follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of environmentally friendly solvents and reagents is emphasized to minimize the ecological impact of the production process .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Gly-Phe-Gly-Gly-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in modified peptides.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Electrophilic reagents like nitrating agents for aromatic substitution.
Major Products
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced peptide forms.
Substitution: Substituted phenylalanine derivatives.
Scientific Research Applications
H-Tyr-Gly-Phe-Gly-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and bone metabolism.
Medicine: Explored for its potential in promoting bone healing and regeneration, as well as enhancing hematopoietic function.
Industry: Utilized in the development of peptide-based therapeutics and biomaterials
Mechanism of Action
H-Tyr-Gly-Phe-Gly-Gly-OH exerts its effects through autocrine and paracrine mechanisms. It regulates the proliferation, alkaline phosphatase activity, and matrix mineralization of osteoblasts and other bone marrow stromal cells. In vivo, it modulates the expression of type I collagen and basic fibroblast growth factor receptors. Additionally, it enhances hematopoietic function by stimulating bone marrow transplantation and hematopoietic regeneration .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Gly-Gly-Phe-Leu-OH: Another pentapeptide with similar bone anabolic properties.
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic activity.
H-Tyr-Gly-Gly-Phe-Met-OH: An endogenous opioid peptide with growth factor functions .
Uniqueness
H-Tyr-Gly-Phe-Gly-Gly-OH is unique due to its dual role in bone metabolism and hematopoiesis. Its ability to enhance both bone formation and hematopoietic function distinguishes it from other peptides that typically target only one of these pathways .
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O7/c25-18(10-16-6-8-17(30)9-7-16)23(35)27-13-21(32)29-19(11-15-4-2-1-3-5-15)24(36)28-12-20(31)26-14-22(33)34/h1-9,18-19,30H,10-14,25H2,(H,26,31)(H,27,35)(H,28,36)(H,29,32)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFPKYKDLYYTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.